molecular formula C11H11ClO3 B13922293 7-Chloro-2,3-dihydro-2,2-dimethyl-5-benzofurancarboxylic acid CAS No. 123656-37-1

7-Chloro-2,3-dihydro-2,2-dimethyl-5-benzofurancarboxylic acid

Cat. No.: B13922293
CAS No.: 123656-37-1
M. Wt: 226.65 g/mol
InChI Key: OJMMPADNNCGRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2,3-dihydro-2,2-dimethyl-5-benzofurancarboxylic acid is a chemical compound that belongs to the benzofuran family. This compound is characterized by a benzofuran core with a chlorine atom at the 7-position, a carboxylic acid group at the 5-position, and two methyl groups at the 2-position. It is typically found as a white to off-white crystalline powder or solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dihydro-2,2-dimethyl-5-benzofurancarboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate in the presence of triphenylphosphine and azo dioctyl phthalate diethyl ester can yield a rough product, which is then chloridized using N-chloro succinimide to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to maximize yield and minimize waste. The method described above simplifies industrial production by reducing the use of organic and inorganic waste solvents and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydro-2,2-dimethyl-5-benzofurancarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorine atom at the 7-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 7-position .

Scientific Research Applications

7-Chloro-2,3-dihydro-2,2-dimethyl-5-benzofurancarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-2,2-dimethyl-5-benzofurancarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2,3-dihydro-2,2-dimethyl-5-benzofurancarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, carboxylic acid group, and two methyl groups at the 2-position distinguishes it from other benzofuran derivatives .

Properties

CAS No.

123656-37-1

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

7-chloro-2,2-dimethyl-3H-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C11H11ClO3/c1-11(2)5-7-3-6(10(13)14)4-8(12)9(7)15-11/h3-4H,5H2,1-2H3,(H,13,14)

InChI Key

OJMMPADNNCGRCA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)C(=O)O)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.